molecular formula C50H61Li4N6O22P3S2 B15139147 Sulfo-Cy5 dUTP

Sulfo-Cy5 dUTP

Cat. No.: B15139147
M. Wt: 1283.0 g/mol
InChI Key: XUOUVZOCIBKQEC-QUTHGBLSSA-J
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Description

Sulfo-Cyanine5 deoxyuridine triphosphate (Sulfo-Cy5 dUTP) is a fluorescently labeled nucleotide analog widely used in genomic, proteomic, and cellular studies for nucleic acid labeling. Its structure comprises a deoxyuridine triphosphate backbone conjugated to a sulfonated Cy5 fluorophore, characterized by the molecular formula C₄₉H₆₆N₆Li₄O₂₂P₃S₂ and a molecular weight of 1275.89 g/mol . Key properties include:

  • Excitation/Emission: 646 nm / 662 nm (far-red spectrum) .
  • Fluorescence Quantum Yield: 0.28, ensuring high brightness .
  • Water Solubility: Enhanced by sulfonate groups, reducing aggregation and improving biocompatibility .
  • Applications: Enzymatic incorporation into DNA/RNA for fluorescence in situ hybridization (FISH), real-time PCR, and live-cell imaging .

Its stability requires storage at -20°C in inert, light-protected conditions to prevent photodegradation .

Properties

Molecular Formula

C50H61Li4N6O22P3S2

Molecular Weight

1283.0 g/mol

IUPAC Name

tetralithium;(2E)-1-[6-[[6-[3-[1-[(2S)-4-hydroxy-5-[[[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynylamino]-6-oxohexyl]amino]-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate

InChI

InChI=1S/C50H65N6O22P3S2.4Li/c1-49(2)36-28-34(82(69,70)71)21-23-38(36)54(5)42(49)17-9-6-10-18-43-50(3,4)37-29-35(83(72,73)74)22-24-39(37)55(43)27-14-8-12-20-44(58)51-25-13-7-11-19-45(59)52-26-15-16-33-31-56(48(61)53-47(33)60)46-30-40(57)41(76-46)32-75-80(65,66)78-81(67,68)77-79(62,63)64;;;;/h6,9-10,17-18,21-24,28-29,31,40-41,46,57H,7-8,11-14,19-20,25-27,30,32H2,1-5H3,(H8-,51,52,53,58,59,60,61,62,63,64,65,66,67,68,69,70,71,72,73,74);;;;/q;4*+1/p-4/t40?,41?,46-;;;;/m0..../s1

InChI Key

XUOUVZOCIBKQEC-QUTHGBLSSA-J

Isomeric SMILES

[Li+].[Li+].[Li+].[Li+].CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCCCCC(=O)NCC#CC5=CN(C(=O)NC5=O)[C@@H]6CC(C(O6)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCC(=O)NCC#CC5=CN(C(=O)NC5=O)C6CC(C(O6)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfo-Cy5 deoxyuridine triphosphate is synthesized by incorporating a sulfo-Cy5 dye into the deoxyuridine triphosphate molecule. The synthetic process involves the activation of the nucleoside for enzymatic labeling, which is achieved through specific reaction conditions that ensure the efficient incorporation of the dye .

Industrial Production Methods

Industrial production of Sulfo-Cy5 deoxyuridine triphosphate typically involves large-scale synthesis using automated systems to ensure consistency and high yield. The process includes purification steps to remove any unreacted starting materials and by-products, ensuring the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

Sulfo-Cy5 deoxyuridine triphosphate primarily undergoes enzymatic reactions, particularly those involving DNA polymerases. These reactions include:

Common Reagents and Conditions

Common reagents used in the reactions involving Sulfo-Cy5 deoxyuridine triphosphate include DNA polymerases such as Taq polymerase and phi29 DNA polymerase. The reactions are typically carried out under conditions that favor the efficient incorporation of the dye, such as optimal temperature and pH .

Major Products

The major product formed from these reactions is fluorescently labeled DNA, which can be used in various applications such as fluorescence microscopy and flow cytometry .

Mechanism of Action

Sulfo-Cy5 deoxyuridine triphosphate exerts its effects through the incorporation of the sulfo-Cy5 dye into DNA strands during enzymatic reactions. The dye’s far-red emission allows for the visualization of labeled DNA under fluorescence microscopy. The molecular targets include DNA polymerases, which facilitate the incorporation of the modified nucleotide into the DNA strand .

Comparison with Similar Compounds

Sulfo-Cy5 dUTP vs. Non-Sulfonated Cy5-dUTP

Parameter This compound Cy5-dUTP (Non-Sulfonated)
Solubility High (due to sulfonate groups) Lower (prone to aggregation)
Biocompatibility Improved cell permeability Limited by hydrophobic Cy5 moiety
Applications Ideal for aqueous environments Requires organic co-solvents
Reference

Key Findings :

  • This compound’s sulfonate groups enhance water solubility, enabling direct use in biological buffers without detergents .
  • Non-sulfonated Cy5-dUTP (e.g., Amersham Cy5-dUTP) often requires formulation adjustments, limiting its utility in sensitive assays .

This compound vs. Sulfo-Cy3 dUTP

Parameter This compound Sulfo-Cy3 dUTP
Excitation/Emission 646 nm / 662 nm 548 nm / 563 nm
Quantum Yield 0.28 0.10
Tissue Penetration Superior (far-red minimizes autofluorescence) Moderate (green-red spectrum)
Multiplexing Compatible with Cy3/Cy5 channels Limited to green-red detection
Reference

Key Findings :

  • This compound’s far-red emission reduces background noise in tissue imaging, whereas Sulfo-Cy3 dUTP is optimal for surface-level detection .
  • The higher quantum yield of this compound ensures brighter signals in low-abundance target detection .

This compound vs. AHP dUTP (Azide-Modified dUTP)

Parameter This compound AHP dUTP
Functional Group Fluorophore (direct detection) Azide (click chemistry conjugation)
Primary Use Direct fluorescence imaging Post-labeling via bioorthogonal reactions
Enzymatic Efficiency High (compatible with DNA polymerases) Improved over earlier azide analogs (e.g., AM dUTP)
Reference

Key Findings :

  • This compound provides immediate fluorescence readout, while AHP dUTP requires secondary reagents (e.g., DBCO-fluorophores) for signal generation .
  • Both exhibit high polymerase compatibility, but AHP dUTP’s design optimizes incorporation efficiency in click chemistry workflows .

This compound vs. Sulfo-Cy5.5 dUTP

Parameter This compound Sulfo-Cy5.5 dUTP
Emission Spectrum 662 nm ~680–700 nm (estimated)
Tissue Imaging Deep-tissue suitable Superior penetration (near-infrared)
Multiplexing Pairs with Cy3/Cy5 Pairs with Cy5/Cy7
Reference

Key Findings :

  • Sulfo-Cy5.5 dUTP’s longer emission wavelength minimizes light scattering, making it preferable for in vivo imaging .
  • This compound remains the standard for in vitro assays due to its balance of brightness and spectral separation from autofluorescence .

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